molecular formula C31H24N2O6 B11682174 3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate

3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate

Cat. No.: B11682174
M. Wt: 520.5 g/mol
InChI Key: ALJRCYRBHIAGTM-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C31H24N2O6

Molecular Weight

520.5 g/mol

IUPAC Name

(3,4-dimethylphenyl) 4-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

InChI

InChI=1S/C31H24N2O6/c1-18-7-12-25(15-19(18)2)39-31(37)21-8-10-23(11-9-21)33-29(35)27-14-13-26(17-28(27)30(33)36)38-24-6-4-5-22(16-24)32-20(3)34/h4-17H,1-3H3,(H,32,34)

InChI Key

ALJRCYRBHIAGTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)NC(=O)C)C

Origin of Product

United States

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